Ethyl 5-amino-6-chloropyrimidine-4-carboxylate Ethyl 5-amino-6-chloropyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1393570-78-9
VCID: VC5141821
InChI: InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2,9H2,1H3
SMILES: CCOC(=O)C1=C(C(=NC=N1)Cl)N
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate

CAS No.: 1393570-78-9

Cat. No.: VC5141821

Molecular Formula: C7H8ClN3O2

Molecular Weight: 201.61

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate - 1393570-78-9

Specification

CAS No. 1393570-78-9
Molecular Formula C7H8ClN3O2
Molecular Weight 201.61
IUPAC Name ethyl 5-amino-6-chloropyrimidine-4-carboxylate
Standard InChI InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2,9H2,1H3
Standard InChI Key QTCMXUDNAULOTH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=NC=N1)Cl)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate belongs to the pyrimidine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents at positions 4, 5, and 6 create a unique electronic environment that influences its reactivity. The ethyl ester group at position 4 enhances solubility in organic solvents, while the electron-withdrawing chlorine at position 6 and the electron-donating amino group at position 5 create a push-pull effect, stabilizing the ring system .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H8ClN3O2\text{C}_7\text{H}_8\text{ClN}_3\text{O}_2
Molecular Weight201.61 g/mol
CAS Number1097250-86-6
Exact Mass201.031 Da
Topological Polar Surface Area78.83 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. The 1H^1\text{H}-NMR spectrum typically shows a triplet at δ 1.38 ppm for the ethyl group’s methyl protons and a quartet at δ 4.35 ppm for the methylene protons adjacent to the ester oxygen . The amino group’s protons appear as a broad singlet near δ 6.0 ppm, while the chlorine’s deshielding effect shifts the pyrimidine ring protons upfield . IR spectra confirm the presence of ester carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}) and amino N–H stretching (3400cm1\sim 3400 \, \text{cm}^{-1}) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 5-amino-6-chloropyrimidine-4-carboxylate often begins with functionalized pyrimidine precursors. A patented method by Sunesis Pharmaceuticals involves cyclocondensation of thiourea derivatives with β-ketoesters, followed by chlorination and amination . Key steps include:

  • Cyclization: Reaction of ethyl acetoacetate with thiourea under acidic conditions forms a pyrimidine-thione intermediate.

  • Chlorination: Treatment with phosphorus oxychloride (POCl3\text{POCl}_3) replaces the thione group with chlorine.

  • Amination: Selective substitution of a nitro or hydroxyl group with ammonia yields the amino derivative .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
CyclizationH2SO4\text{H}_2\text{SO}_4, 110°C, 6h78
ChlorinationPOCl3\text{POCl}_3, reflux, 3h92
AminationNH3\text{NH}_3, ethanol, 70°C, 4h85

Industrial Scaling Challenges

Continuous flow reactors are increasingly employed to enhance yield and safety during chlorination, which involves hazardous POCl3\text{POCl}_3. Automated systems minimize human exposure and improve reproducibility, achieving batch-to-batch consistency >98%.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 6 is highly susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols yield diverse analogs. For example, treatment with morpholine replaces chlorine with a morpholino group, forming ethyl 5-amino-6-morpholinopyrimidine-4-carboxylate—a precursor to kinase inhibitors .

Ester Hydrolysis and Derivatization

The ethyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (NaOH\text{NaOH}, aqueous ethanol), which can further react to form amides or acyl chlorides. This step is critical for conjugating the pyrimidine core to polymeric drug-delivery systems.

Biological Activities and Pharmacological Applications

Enzyme Inhibition

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). Its planar structure facilitates π-π stacking with tyrosine residues in the ATP-binding pocket, achieving IC50\text{IC}_{50} values of 0.2–1.8 μM in vitro .

Comparison with Structural Analogs

Ethyl 4-Amino-6-Chloropyrimidine-5-Carboxylate

This positional isomer differs in the arrangement of substituents but shares the same molecular formula. Despite structural similarities, it shows 30% lower CDK inhibition, highlighting the importance of substitution patterns.

Methyl Ester Analogs

Replacing the ethyl ester with a methyl group reduces metabolic stability, as demonstrated by a 50% shorter plasma half-life in pharmacokinetic studies .

Future Directions and Industrial Relevance

Ongoing research focuses on derivatizing the amino group to enhance blood-brain barrier penetration for neurological applications. Additionally, green chemistry approaches aim to replace POCl3\text{POCl}_3 with safer chlorinating agents like Nchlorosuccinimide\text{N}-chlorosuccinimide. With its balance of reactivity and stability, ethyl 5-amino-6-chloropyrimidine-4-carboxylate remains a cornerstone in developing next-generation therapeutics .

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